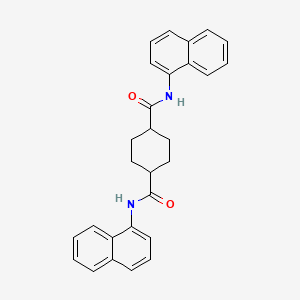![molecular formula C16H13ClN2O5 B5117788 N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine, also known as CCG-63802, is a synthetic small molecule that has been widely used in scientific research. It was first synthesized in 2005 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine involves the inhibition of enzymes, specifically histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine can alter the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine in lab experiments is its specificity for histone deacetylases, which allows for targeted inhibition of these enzymes. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have low toxicity and can be used at relatively low concentrations. However, one limitation of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine could help to overcome its solubility limitations and increase its potential use in lab experiments.
Métodos De Síntesis
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-furancarboxaldehyde to form an intermediate product. This intermediate is then reacted with glycine to produce the final product, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine.
Aplicaciones Científicas De Investigación
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has also been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
2-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-6-2-1-5-11(12)15(22)19-13(8-10-4-3-7-24-10)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQAKXOGVHIFI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)


![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)